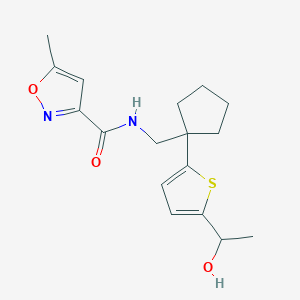
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N2O2S2, with a molecular weight of approximately 335.5 g/mol. The compound features a thiophene ring, a cyclopentyl group, and an isoxazole moiety, which are known to contribute to its biological activity.
Structural Formula
The structural representation can be summarized as follows:
The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), similar to other compounds in its class .
In Vitro Studies
In vitro assays have shown that this compound possesses:
- Anti-inflammatory Activity : Demonstrated through inhibition of COX enzymes.
- Antimicrobial Effects : Exhibited against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-1/COX-2 | Inhibition | |
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Cytotoxicity | Cancer cell lines | Potential cytotoxic effects |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Base Compound | None | Standard activity |
| Variant A | Addition of methyl | Increased anti-inflammatory |
| Variant B | Cyclopentyl modification | Enhanced antimicrobial effects |
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of isoxazole derivatives, including this compound, demonstrated significant inhibition of COX enzymes. The compound showed an IC50 value comparable to established anti-inflammatory drugs, indicating its potential for therapeutic use in conditions like arthritis .
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of the compound showed promising results against Gram-positive and Gram-negative bacteria. The compound was tested using the serial dilution method against various pathogens, revealing effective inhibition at lower concentrations compared to standard antibiotics .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide is being investigated for its potential as a lead compound in drug development. Preliminary studies indicate that this compound may exhibit:
- Anti-inflammatory Properties : It may modulate pathways involved in inflammation, potentially serving as a treatment for inflammatory diseases.
- Antioxidant Activity : The compound's structure suggests it could interact with oxidative stress pathways, which are critical in various diseases.
Interaction Studies
Research has shown that the compound interacts with specific enzymes and receptors:
- Enzyme Modulation : Initial findings suggest that it may influence the activity of enzymes related to oxidative stress and inflammation pathways.
- Receptor Interaction : The compound might affect receptor functions, although detailed mechanisms remain under investigation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Preliminary Biological Activity | Demonstrated potential anti-inflammatory effects through enzyme modulation studies. |
| Molecular Docking Studies | Indicated favorable interactions with enzymes involved in oxidative stress pathways, suggesting further optimization for therapeutic use. |
| In Vitro Testing | Evaluated against various cell lines to assess cytotoxicity and efficacy; results are pending further validation. |
Propiedades
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11-9-13(19-22-11)16(21)18-10-17(7-3-4-8-17)15-6-5-14(23-15)12(2)20/h5-6,9,12,20H,3-4,7-8,10H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWXMZYFBANOQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













